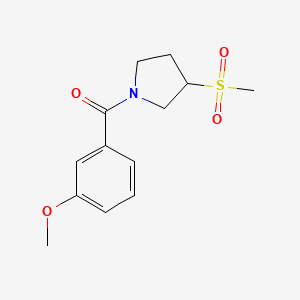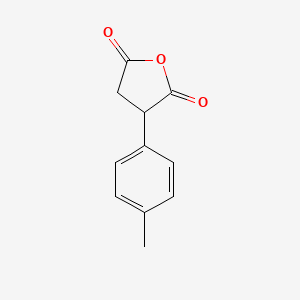
1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone is a synthetic organic compound belonging to the class of indole derivatives. This compound is characterized by the presence of a benzyl group, a methoxy group, and a methyl group attached to an indole ring, along with a chloroethanone moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The benzyl, methoxy, and methyl groups are introduced through various substitution reactions. For example, the methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide and a base.
Formation of the Chloroethanone Moiety: The chloroethanone group can be introduced through the reaction of the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the chloroethanone moiety can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted ethanone derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction of the carbonyl group in the chloroethanone moiety can yield the corresponding alcohol.
Hydrolysis: The chloroethanone moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and aqueous sodium hydroxide for hydrolysis.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe to study various biological processes, such as enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a tool for investigating the mechanisms of action of indole derivatives and their interactions with biological targets.
Material Science: Indole derivatives, including this compound, are explored for their potential use in organic electronics and as building blocks for functional materials.
Wirkmechanismus
The mechanism of action of 1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the indole ring.
Vergleich Mit ähnlichen Verbindungen
1-(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone can be compared with other indole derivatives, such as:
1-(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: This compound has a similar indole core but differs in the presence of an acetic acid moiety instead of a chloroethanone group.
1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxaldehyde: This compound features a carboxaldehyde group at the 3-position of the indole ring.
5-Methoxy-2-methyl-1H-indole-3-acetic acid: This compound lacks the benzyl group but has an acetic acid moiety at the 3-position of the indole ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(1-benzyl-5-methoxy-2-methylindol-3-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-13-19(18(22)11-20)16-10-15(23-2)8-9-17(16)21(13)12-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBCGMOTVYKXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B2668000.png)


![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2668006.png)



![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2668010.png)
![N-tert-butyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2668011.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine](/img/structure/B2668016.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2668017.png)


